molecular formula C32H44F3N3O3S B13419306 Fluphenazine Decanoate S-oxide

Fluphenazine Decanoate S-oxide

Cat. No.: B13419306
M. Wt: 607.8 g/mol
InChI Key: XTJCNHQZCVTSDP-UHFFFAOYSA-N
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Description

Fluphenazine Decanoate S-oxide is a derivative of Fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders. This compound is an impurity of Fluphenazine and is known for its role in the pharmacokinetics and metabolism of the parent drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluphenazine Decanoate S-oxide typically involves the oxidation of Fluphenazine Decanoate. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of high-performance liquid chromatography (HPLC) is common in the validation and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

Fluphenazine Decanoate S-oxide undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis.

    Reduction: Can be reduced back to Fluphenazine Decanoate under specific conditions.

    Substitution: Involves the replacement of functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalysts like manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

Fluphenazine Decanoate S-oxide has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of Fluphenazine and its metabolites.

    Biology: Investigated for its role in the metabolism of Fluphenazine in biological systems.

    Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.

    Industry: Used in the quality control and validation of Fluphenazine formulations.

Mechanism of Action

Fluphenazine Decanoate S-oxide exerts its effects primarily by interacting with dopaminergic receptors in the brain. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, leading to a decrease in dopamine activity. This action is believed to contribute to its antipsychotic effects. Additionally, it affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluphenazine Decanoate S-oxide is unique due to its specific role as a metabolite and impurity of Fluphenazine. Its presence and concentration can provide insights into the pharmacokinetics and metabolism of Fluphenazine, making it valuable in both clinical and research settings .

Properties

Molecular Formula

C32H44F3N3O3S

Molecular Weight

607.8 g/mol

IUPAC Name

2-[4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate

InChI

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)42(40)30-16-15-26(25-28(30)38)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3

InChI Key

XTJCNHQZCVTSDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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